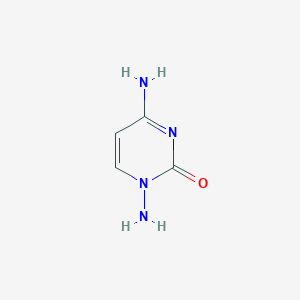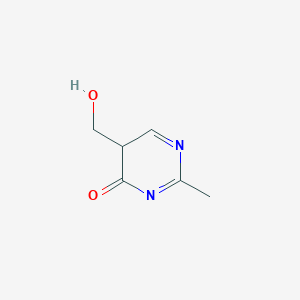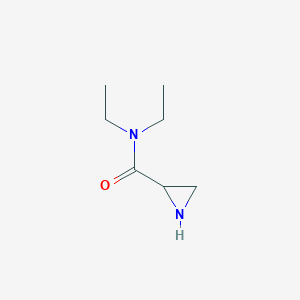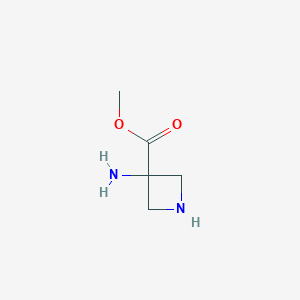![molecular formula C7H6N2O2 B11923498 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole ring system
Preparation Methods
The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid can be compared with other similar compounds such as:
Pyrrolo[2,3-b]pyrrole: This compound shares a similar core structure but lacks the carboxylic acid group.
Pyrrolo[3,2-b]pyrrole-1,4-dione: This derivative has additional functional groups that confer different chemical properties.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)5-3-4-1-2-8-6(4)9-5/h1-3,8-9H,(H,10,11) |
InChI Key |
XXCSPSOXTROCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


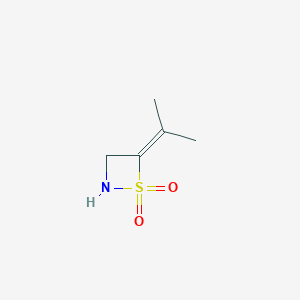


![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)

